molecular formula C24H28N4O B2769631 N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide CAS No. 1421472-08-3

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide

Cat. No. B2769631
CAS RN: 1421472-08-3
M. Wt: 388.515
InChI Key: GFRVURATHOOCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide, also known as CP-945,598, is a compound that has been studied for its potential use in treating various medical conditions.

Scientific Research Applications

Pyrazole Derivatives in Antifungal Activity

Pyrazole derivatives have been explored for their antifungal properties. For instance, Xue Si (2009) synthesized a novel compound with antifungal activity against several pathogens, showcasing the potential of pyrazole derivatives in addressing fungal infections (Xue Si, 2009).

Anticancer Applications

Pyrazole derivatives have been investigated for their anticancer activities. A study by H. Ananda et al. (2016) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives and evaluated their antiproliferative properties against various cancer cell lines, showing promising cytotoxic effects, especially against breast cancer and leukemic cells (H. Ananda et al., 2016).

Antimicrobial and Antiviral Research

Research on pyrazole derivatives extends to antimicrobial and antiviral applications. F. Attaby et al. (2006) synthesized derivatives that showed potential antiviral activity against HSV1 and HAV-MBB, indicating the broad-spectrum utility of these compounds in combating viral infections (F. Attaby et al., 2006).

properties

IUPAC Name

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-2-22(18-8-4-3-5-9-18)24(29)26-17-20-16-23(19-12-14-25-15-13-19)28(27-20)21-10-6-7-11-21/h3-5,8-9,12-16,21-22H,2,6-7,10-11,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRVURATHOOCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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